![molecular formula C12H12ClIN2O2S B13923690 tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate is an organic compound that features a benzothiazole ring substituted with chlorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate typically involves the reaction of 6-chloro-4-iodo-2-benzothiazolamine with 1,1-dimethylethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms on the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzothiazole derivative.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the benzothiazole ring may interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-benzothiazolamine: Lacks the iodine substitution and carbamate group.
4-Iodo-2-benzothiazolamine: Lacks the chlorine substitution and carbamate group.
1,1-Dimethylethyl N-(2-benzothiazolyl)carbamate: Lacks both chlorine and iodine substitutions.
Uniqueness
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, along with the carbamate group. This unique combination of substituents imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C12H12ClIN2O2S |
|---|---|
Poids moléculaire |
410.66 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloro-4-iodo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12ClIN2O2S/c1-12(2,3)18-11(17)16-10-15-9-7(14)4-6(13)5-8(9)19-10/h4-5H,1-3H3,(H,15,16,17) |
Clé InChI |
QTXNCCJBBKYYDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


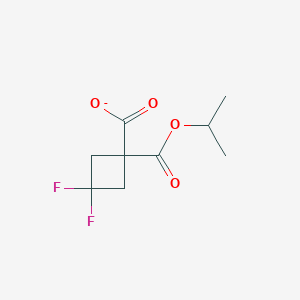
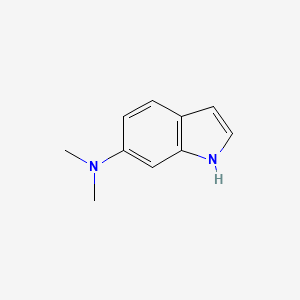
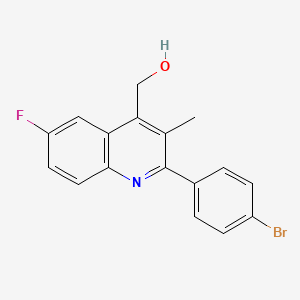

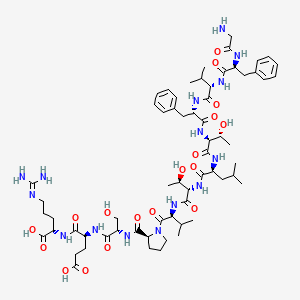
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
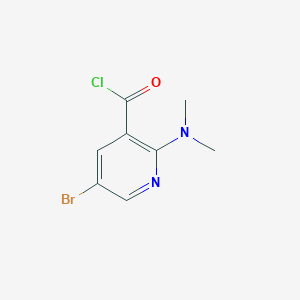
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
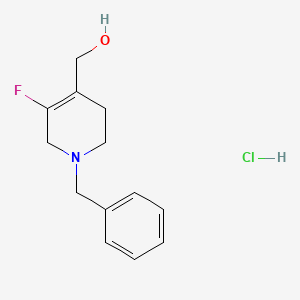
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)
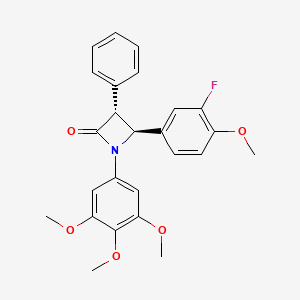
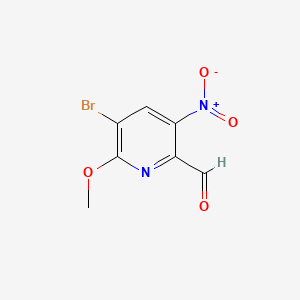
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

